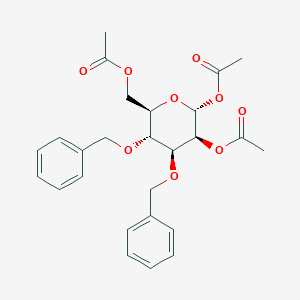

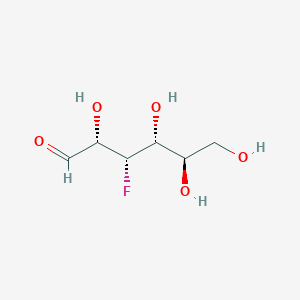

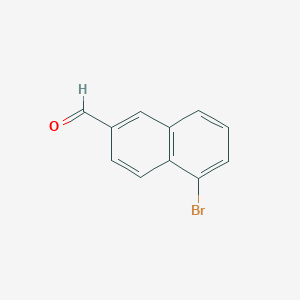

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

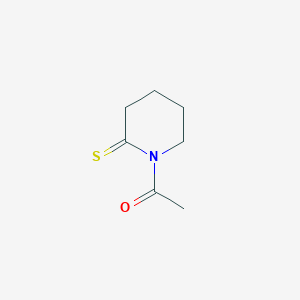

The synthesis of derivatives similar to 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-α-D-mannopyranose often involves complex chemical pathways that include selective acetylation and glycosylation steps. For instance, the synthesis of related mannopyranose derivatives involves steps like per-O-acetylation, formation of acetobromomannose, and orthoester formation, followed by hydrolysis and triflation to introduce various functional groups necessary for further chemical reactions (Toyokuni et al., 2004).

Molecular Structure Analysis

The molecular structure of mannopyranose derivatives is characterized by their cyclic pyranose form, with acetyl and benzyl groups attached at specific positions. These groups influence the physical and chemical properties of the compound, such as reactivity and solubility. X-ray crystallography and NMR studies are commonly used to determine the exact structure and confirm the positions of these substituents on the mannopyranose ring (Turney et al., 2019).

Chemical Reactions and Properties

Mannopyranose derivatives participate in various chemical reactions, including glycosylation, where they act as glycosyl donors in the synthesis of oligosaccharides. The presence of acetyl and benzyl protecting groups allows for selective activation and reaction at specific hydroxyl groups, enabling the synthesis of complex carbohydrates with desired linkages (Kaur & Hindsgaul, 1991).

科学的研究の応用

Microbial Mannosidases in Biotechnology and Pharmaceuticals

Research into microbial mannosidases, which cleave the 1,4-β-mannopyranosyl linkages in hetero-1,4-β-d-mannans to yield mannose, has significant implications for the synthesis of compounds like 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose. These enzymes are vital for the depolymerization of mannan and have applications in bioethanol production, synthesis of alkyl glycosides, and pharmaceuticals, offering a foundation for understanding and applying 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose in various domains (Chauhan & Gupta, 2017).

Synthesis of Antimicrobial Agents

The compound's related structures, such as triazoles, have been extensively reviewed for their wide spectrum of biological activities, including antimicrobial properties. This is particularly relevant for synthesizing compounds with potential activity against various pathogens, demonstrating the chemical versatility and potential of 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose in contributing to novel antimicrobial strategies (Verma et al., 2019).

Material Science and Nanotechnology

In material science, derivatives of 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose could be used as building blocks for designing materials with unique properties. Studies on compounds like benzene-1,3,5-tricarboxamide (BTA) indicate the potential for using such molecular structures in applications ranging from nanotechnology to polymer processing and biomedical applications, highlighting the role of chemical design in material innovation (Cantekin et al., 2012).

Antitumor and Anticancer Research

The structure of 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose and its analogs have been explored for antitumor activities. Research into heterocyclic compounds and their derivatives, including triazines and triazole-containing hybrids, has shown significant potential for developing new anticancer therapies. These studies underscore the importance of such compounds in designing drugs with improved efficacy against various cancers (Cascioferro et al., 2017).

将来の方向性

Given its role as a crucial building block for the synthesis of a myriad of specialized pharmaceuticals, TDMBMP is likely to continue to be a focus of research in the field of biomedicine . Its versatility suggests that it may find use in the synthesis of new drugs tailored to combat a variety of diseases .

特性

IUPAC Name |

[(2R,3R,4S,5S,6R)-5,6-diacetyloxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(32-15-21-12-8-5-9-13-21)25(33-18(2)28)26(35-22)34-19(3)29/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSOZVWQAKGBSC-JMTTVTNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)